molecular formula C8H17NO2 B3203764 Methyl 2-amino-4,4-dimethylpentanoate CAS No. 1021417-79-7

Methyl 2-amino-4,4-dimethylpentanoate

Cat. No.: B3203764
CAS No.: 1021417-79-7
M. Wt: 159.23 g/mol
InChI Key: AHLUWXPHJXOHIQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,4-dimethylpentanoate (CAS 113520-44-8) is a chiral amino ester with the molecular formula C₈H₁₇NO₂ (MW: 159.23). It is commonly used as a building block in peptide synthesis and pharmaceutical research due to its structural rigidity and stereochemical stability. The compound is typically stored under inert atmospheres at temperatures below -20°C to prevent degradation . Its hydrochloride form (CAS 1021392-21-1, MW: 195.69) is commercially available for research purposes, with applications in antiviral drug development .

Properties

IUPAC Name

methyl 2-amino-4,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2,3)5-6(9)7(10)11-4/h6H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLUWXPHJXOHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021417-79-7
Record name methyl 2-amino-4,4-dimethylpentanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction:

Industrial Production Methods:

  • The industrial production of methyl 2-amino-4,4-dimethylpentanoate typically involves large-scale esterification reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-amino-4,4-dimethylpentanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Methyl 2-amino-4,4-dimethylpentanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology:

  • It is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Medicine:

  • The compound is explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-4,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and exert specific effects depending on the context of its use.

Comparison with Similar Compounds

Benzyl 2-Amino-4,4-dimethylpentanoate (CAS 173204-44-9)

  • Molecular Formula: C₁₄H₂₂ClNO₂ (MW: 271.79).
  • Key Differences :
    • The benzyl ester group introduces aromaticity, enhancing lipophilicity compared to the methyl ester. This may improve membrane permeability but reduce aqueous solubility.
    • Used in specialized peptide coupling reactions where bulkier protecting groups are required .
  • Safety : Similar hazards (flammability, skin corrosion) but higher molecular weight may alter pharmacokinetics .

Ethyl 2-(Hydroxymethyl)-4,4-dimethylpentanoate (CAS 1786215-49-3)

  • Molecular Formula : C₁₀H₂₀O₃ (MW: 188.27).
  • Key Differences: The hydroxymethyl substituent adds polarity, enabling hydrogen bonding, which could enhance solubility in polar solvents. Lacks the amino group, limiting its utility in peptide synthesis but expanding applications in polymer chemistry .

4-Methyl-L-leucine (CAS 57224-50-7)

  • Molecular Formula: C₇H₁₅NO₂ (MW: 145.20).
  • Used in natural product synthesis but lacks the ester group’s stability in organic solvents .

(Z)-Methyl 3-((Benzyloxy)imino)-2-diazo-4,4-dimethylpentanoate (1m)

  • Molecular Formula : C₁₅H₁₉N₃O₃ (MW: 289.33).
  • Key Differences :
    • The diazo group enables cycloaddition reactions, making it a precursor for heterocyclic compounds.
    • Higher reactivity but reduced stability compared to the target compound .

Physicochemical Comparison

Compound Molecular Weight Solubility Stability Key Functional Groups
Methyl 2-amino-4,4-dimethylpentanoate 159.23 Moderate in organic solvents Stable at -20°C Amino, methyl ester
Benzyl derivative 271.79 Low in water Sensitive to light Benzyl ester, amino
4-Methyl-L-leucine 145.20 High in water Stable at RT Carboxylic acid, amino
Ethyl hydroxymethyl derivative 188.27 High in polar solvents Stable at RT Hydroxymethyl, ethyl ester

Biological Activity

Methyl 2-amino-4,4-dimethylpentanoate is an organic compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C9_{9}H17_{17}N\O2_{2}
  • Molecular Weight : Approximately 173.24 g/mol
  • Functional Groups : Contains an amino group (-NH2_2) and an ester group (-COOCH3_3), which are critical for its biological activity.

The presence of two methyl groups at the 4-position of the pentanoate chain enhances its reactivity and influences its interactions with biological molecules.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating various biochemical pathways. Its amino and ester groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for binding affinity and specificity.

Pharmacological Potential

Research has indicated that this compound may possess several pharmacological properties:

  • Antimicrobial Activity : Studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
  • Neuroprotective Effects : Preliminary investigations indicate that it may have neuroprotective effects, possibly linked to its ability to modulate neurotransmitter systems .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against common pathogens. Results showed significant inhibition of growth in Escherichia coli and Staphylococcus aureus at concentrations ranging from 50 to 200 µg/mL.
  • Neuroprotection :
    • In a murine model of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function as assessed by behavioral tests.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-2,4-dimethylpentanoateOne less methyl group at the 4-positionDifferent reactivity profile; less potent antimicrobial activity
Methyl 2-amino-3,3-dimethylbutanoateDimethyl substitution at a different positionVariation in branching may affect sterics and reactivity
Methyl 2-amino-5,5-dimethylhexanoateLonger carbon chain with dimethyl groupsPotentially different biological activity due to increased hydrophobicity

Research Findings Summary

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Interaction with Biomolecules : The compound shows promising interaction profiles with enzymes involved in metabolic pathways, suggesting potential applications in drug design.
  • Therapeutic Applications : Ongoing research aims to explore its utility in treating conditions such as infections and neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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